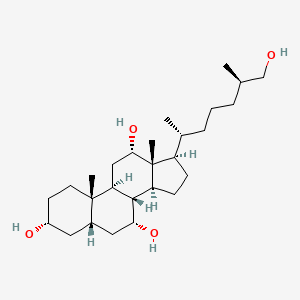

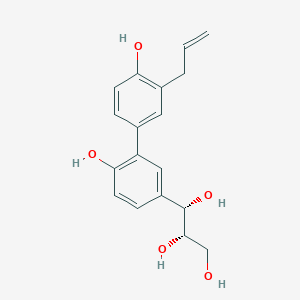

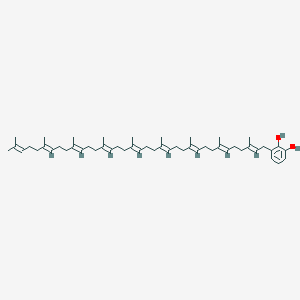

![molecular formula C41H72FNO9 B1265247 1-O-(alpha-D-galactopyranosyl)-N-[11-(4-fluorophenyl)undecanoyl]phytosphingosine](/img/structure/B1265247.png)

1-O-(alpha-D-galactopyranosyl)-N-[11-(4-fluorophenyl)undecanoyl]phytosphingosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O-(alpha-D-galactopyranosyl)-N-[11-(4-fluorophenyl)undecanoyl]phytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and an 11-(4-fluorophenyl)undecanoyl group attached to the nitrogen. It derives from an alpha-D-galactose.

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis Methods : The synthesis of galactosylphytosphingosine, a related compound, involves glycosidation of N-dichloroacetyl and protected phytosphingosine with acetobromogalactose, followed by alkaline hydrolysis to yield 1-O-(β-D-galactopyranosyl)-phytosphingosine. This process is used to create cerebrosides, vital components in neural tissues (Pascher, 1974).

- Chemical Structure Analysis : The structures of synthesized compounds, including those similar to 1-O-(alpha-D-galactopyranosyl)-N-[11-(4-fluorophenyl)undecanoyl]phytosphingosine, are often confirmed using various spectroscopic methods such as infrared and mass spectrometry, ensuring their chemical accuracy and purity (Pascher, 1974).

Biological and Immunological Activity

- Immunostimulatory Activity : Compounds structurally related to 1-O-(alpha-D-galactopyranosyl)-N-[11-(4-fluorophenyl)undecanoyl]phytosphingosine have been found to possess immunostimulatory activity. For example, α-galactosyl ceramides have been demonstrated to activate natural killer T (NKT) cells, influencing cytokine release and potentially impacting immune responses (Figueroa‐Pérez & Schmidt, 2000).

- Potential Therapeutic Applications : Analogs of α-GalCer, similar in structure to the compound , are being explored for their therapeutic potential in treating or preventing various conditions, including viral, bacterial, and autoimmune diseases, due to their ability to modulate immune responses (Ndonye et al., 2005).

properties

Product Name |

1-O-(alpha-D-galactopyranosyl)-N-[11-(4-fluorophenyl)undecanoyl]phytosphingosine |

|---|---|

Molecular Formula |

C41H72FNO9 |

Molecular Weight |

742 g/mol |

IUPAC Name |

N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-11-(4-fluorophenyl)undecanamide |

InChI |

InChI=1S/C41H72FNO9/c1-2-3-4-5-6-7-8-9-10-14-17-20-23-34(45)37(47)33(30-51-41-40(50)39(49)38(48)35(29-44)52-41)43-36(46)24-21-18-15-12-11-13-16-19-22-31-25-27-32(42)28-26-31/h25-28,33-35,37-41,44-45,47-50H,2-24,29-30H2,1H3,(H,43,46)/t33-,34+,35+,37-,38-,39-,40+,41-/m0/s1 |

InChI Key |

GIXLTJURKGIRDL-IWVUWWQKSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCC2=CC=C(C=C2)F)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCC2=CC=C(C=C2)F)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

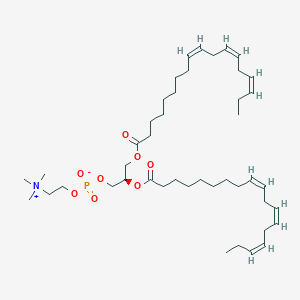

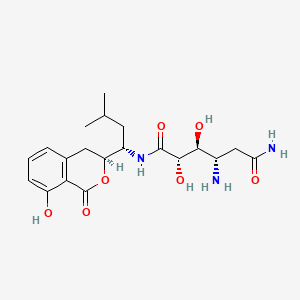

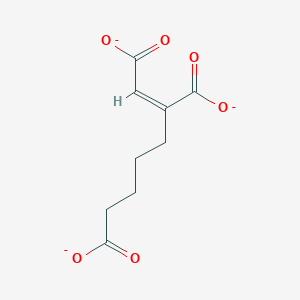

![2-[4-(Trifluoromethylsulfonyloxy)phenyl]propanoic acid](/img/structure/B1265169.png)

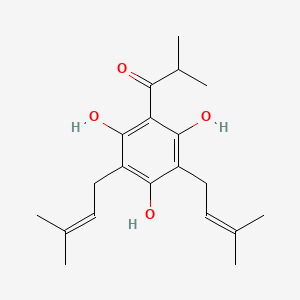

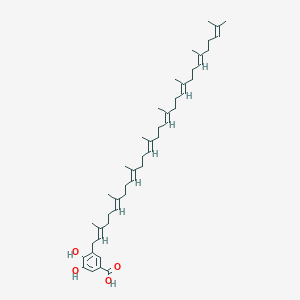

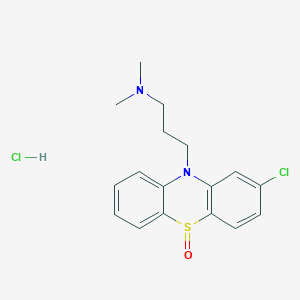

![3-hydroxy-6-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-5-methoxy-2-(3-methylbut-2-en-1-yl)phenolate](/img/structure/B1265175.png)

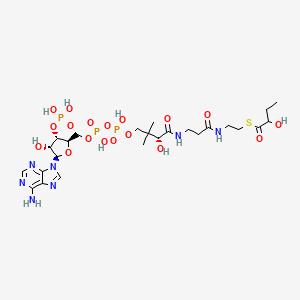

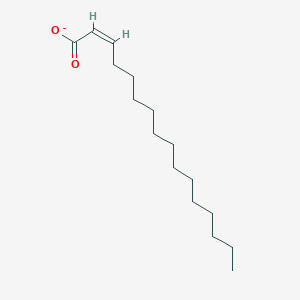

![(2S)-2-[[(2S,3R,4S,5R)-5-(Aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-N-(4-butylphenyl)-1,4-dimethyl-3-oxo-2,7-dihydro-1,4-diazepine-5-carboxamide](/img/structure/B1265182.png)